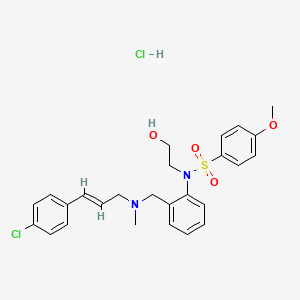

Chlorhydrate de SSR 146977

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

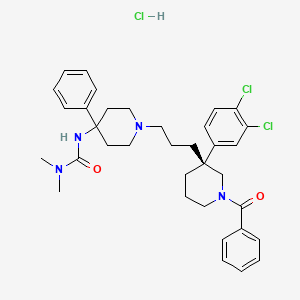

Le chlorhydrate de SSR 146977 est un antagoniste puissant et sélectif du récepteur de la neurokinine 3. Il est reconnu pour sa forte affinité et sa sélectivité envers le récepteur de la neurokinine 3, ce qui en fait un outil précieux en recherche scientifique. Le composé est principalement utilisé dans l'étude des troubles psychiatriques et de l'inflammation des voies respiratoires .

Applications De Recherche Scientifique

Le chlorhydrate de SSR 146977 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes du récepteur de la neurokinine 3.

Biologie : Employé dans des études de biologie cellulaire et moléculaire pour étudier le rôle des récepteurs de la neurokinine 3 dans divers processus biologiques.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles psychiatriques et de l'inflammation des voies respiratoires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la neurokinine 3

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur de la neurokinine 3 et en l'inhibant. Cette inhibition empêche le récepteur d'interagir avec ses ligands naturels, modulant ainsi les voies de signalisation en aval. La forte sélectivité et la puissance du composé en font un outil efficace pour étudier le rôle du récepteur de la neurokinine 3 dans divers processus physiologiques et pathologiques .

Mécanisme D'action

Target of Action

SSR 146977 hydrochloride is a potent and selective antagonist of the tachykinin NK3 receptor . The NK3 receptor is a G protein-coupled receptor (GPCR) that binds the neuropeptide neurokinin B. This receptor plays a crucial role in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses.

Mode of Action

SSR 146977 hydrochloride interacts with the NK3 receptor, inhibiting its function . Specifically, it prevents the binding of the natural ligand, neurokinin B, to the NK3 receptor. This inhibition disrupts the normal signaling processes of the receptor, leading to changes in cellular function .

Biochemical Pathways

The primary biochemical pathway affected by SSR 146977 hydrochloride is the inositol monophosphate pathway . By inhibiting the NK3 receptor, SSR 146977 hydrochloride prevents the formation of inositol monophosphate, a secondary messenger involved in intracellular signaling . This disruption can lead to downstream effects on various cellular processes, including calcium mobilization .

Result of Action

The inhibition of the NK3 receptor by SSR 146977 hydrochloride leads to a decrease in inositol monophosphate formation and intracellular calcium mobilization . These molecular changes can have various cellular effects, depending on the specific cell type and physiological context.

Analyse Biochimique

Biochemical Properties

SSR 146977 hydrochloride interacts with the tachykinin NK3 receptor, exhibiting potent and selective antagonistic properties . It also inhibits senktide-induced inositol monophosphate formation and intracellular calcium mobilization .

Cellular Effects

SSR 146977 hydrochloride’s interaction with the NK3 receptor can influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, SSR 146977 hydrochloride exerts its effects by binding to the NK3 receptor, inhibiting the formation of inositol monophosphate and the mobilization of intracellular calcium .

Dosage Effects in Animal Models

The effects of SSR 146977 hydrochloride can vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions de réaction

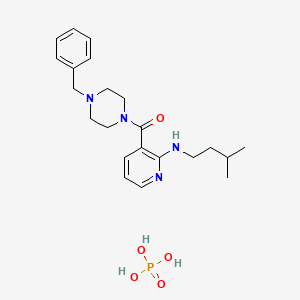

La synthèse du chlorhydrate de SSR 146977 implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les étapes clés comprennent :

- Formation du cycle pipéridine.

- Introduction du groupe benzoyle.

- Addition du groupe dichlorophényle.

- Fonctionnalisation finale pour former le sel de chlorhydrate.

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol, avec des températures de réaction soigneusement contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la pureté, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de SSR 146977 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des catalyseurs pour faciliter la réaction.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés aux propriétés pharmacologiques modifiées, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .

Comparaison Avec Des Composés Similaires

Composés similaires

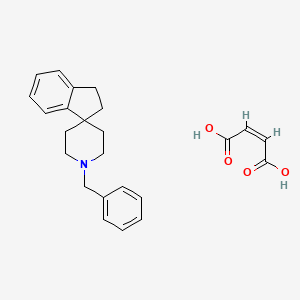

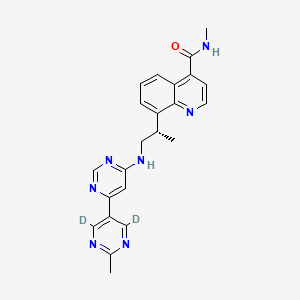

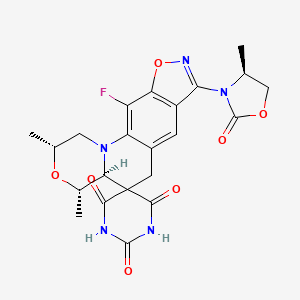

Osanetant : Un autre antagoniste du récepteur de la neurokinine 3 présentant des propriétés pharmacologiques similaires.

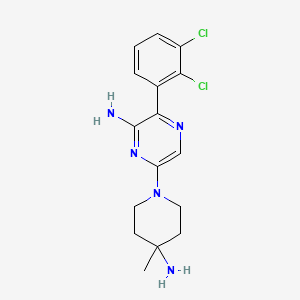

Talnetant : Un composé à forte affinité pour le récepteur de la neurokinine 3, utilisé dans des applications de recherche similaires.

Unicité

Le chlorhydrate de SSR 146977 se distingue par sa forte sélectivité et sa puissance envers le récepteur de la neurokinine 3. Sa structure chimique unique et son profil pharmacologique en font un outil précieux en recherche scientifique, en particulier dans l'étude des troubles psychiatriques et de l'inflammation des voies respiratoires .

Propriétés

IUPAC Name |

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPKKQPFHSNZBY-GXUZKUJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Cl3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)

![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)